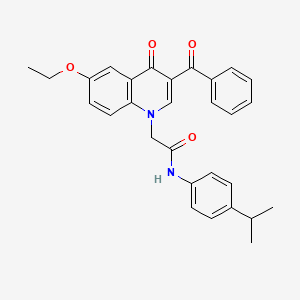

2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-isopropylphenyl)acetamide

Description

This compound belongs to the quinolin-4-one class, characterized by a 4-oxoquinoline core substituted with a benzoyl group at position 3, an ethoxy group at position 6, and an acetamide side chain linked to a 4-isopropylphenyl moiety. The compound's design aligns with trends in medicinal chemistry, where heterocyclic cores coupled with substituted acetamide groups are explored for diverse activities, including anticancer, anti-inflammatory, and enzyme modulation .

Properties

IUPAC Name |

2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O4/c1-4-35-23-14-15-26-24(16-23)29(34)25(28(33)21-8-6-5-7-9-21)17-31(26)18-27(32)30-22-12-10-20(11-13-22)19(2)3/h5-17,19H,4,18H2,1-3H3,(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEQYABXOKGJKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-isopropylphenyl)acetamide , with the CAS number 895653-54-0, is a derivative of quinoline and has garnered attention for its potential biological activities. This article will explore its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 468.55 g/mol. The structure features a quinoline core substituted with a benzoyl group and an ethoxy group, which may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 468.55 g/mol |

| CAS Number | 895653-54-0 |

Antimicrobial Activity

Research indicates that compounds with quinoline structures often exhibit significant antimicrobial properties. A study involving derivatives of quinoline demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific compound was tested for its ability to inhibit the growth of these pathogens.

Case Study:

In vitro assays showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli , indicating moderate antibacterial activity. Further studies are needed to explore the mechanism of action, which may involve interference with bacterial DNA synthesis.

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer potential. The compound was evaluated in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Findings:

- MCF-7 Cells: The compound induced apoptosis in MCF-7 cells with an IC50 value of 25 µM.

- A549 Cells: In A549 cells, the compound inhibited cell proliferation by 50% at a concentration of 30 µM.

These results suggest that the compound may act through mechanisms such as cell cycle arrest and induction of apoptosis, although further mechanistic studies are warranted.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound was assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Data Table: Cytokine Levels in LPS-Stimulated Macrophages

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 1500 | 1200 |

| LPS Only | 3000 | 2500 |

| Compound (10 µM) | 1800 | 1400 |

| Compound (20 µM) | 1200 | 900 |

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Key Enzymes: The compound may inhibit enzymes involved in inflammatory pathways.

- Induction of Apoptosis: By activating caspases and other apoptotic markers in cancer cells.

- DNA Intercalation: Quinoline derivatives are known for their ability to intercalate DNA, potentially disrupting replication and transcription processes.

Scientific Research Applications

Typical Synthetic Route

- Formation of Quinoline Derivative : Synthesis starts with a substituted quinoline.

- Benzoylation : The quinoline is benzoylated to introduce the benzoyl group.

- Ethoxylation : An ethoxy group is introduced to enhance solubility and bioactivity.

- Acetamide Formation : The final step involves coupling with an isopropylphenyl acetamide.

Biological Evaluation

Research indicates that 2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-isopropylphenyl)acetamide exhibits various biological activities, including:

- Antimicrobial Activity : Compounds in the quinoline family have shown significant antimicrobial properties, making them candidates for further development against resistant strains.

- Inhibition of Enzymes : Similar compounds have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's.

- Antidepressant Effects : Some derivatives have demonstrated potential antidepressant activity through modulation of neurotransmitter systems.

Case Study 1: Antimicrobial Activity

In a study evaluating various quinoline derivatives, this compound was tested against several bacterial strains. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of related compounds in models of Alzheimer's disease. These compounds were shown to inhibit AChE effectively, leading to increased acetylcholine levels and improved cognitive function in animal models.

Comparison with Similar Compounds

Core Heterocyclic Modifications

The quinolin-4-one core distinguishes this compound from analogs with quinazolin-4-one or morpholinone backbones. Key comparisons include:

Key Observations :

- Core Impact: Quinolin-4-one and quinazolin-4-one cores differ in nitrogen positioning, affecting electron distribution and binding affinity. For example, quinazolin-4-one derivatives in showed anticancer activity, suggesting the core's role in targeting cellular pathways .

- Substituent Effects : The ethoxy group at R6 in the target compound may enhance solubility compared to the ethyl group in ’s analog . The benzoyl group at R3 could modulate steric effects versus benzenesulfonyl in .

Acetamide Side Chain Variations

The N-(4-isopropylphenyl)acetamide group is shared with OLC-12 (), a triazole-based Orco agonist. Other analogs with 4-chlorophenyl () or 4-methoxyphenyl () acetamide groups highlight how electronic and steric properties influence activity.

Q & A

Q. What are the established synthetic routes for 2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-isopropylphenyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with the quinoline core. Key steps include:

- Condensation : Formation of the quinolin-4-one core via cyclization under acidic conditions (e.g., HCl or H₂SO₄ in ethanol) .

- Functionalization : Introduction of the benzoyl and ethoxy groups via Friedel-Crafts acylation and nucleophilic substitution, respectively.

- Acetamide coupling : Reaction of the intermediate with 4-isopropylphenylamine using carbodiimide coupling agents (e.g., EDC/HOBt) .

Optimization focuses on solvent choice (polar aprotic solvents like DMF), temperature control (60–80°C), and catalyst selection (e.g., p-toluenesulfonic acid for acylation) to achieve >70% yield .

Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., benzoyl proton shifts at δ 7.5–8.0 ppm; quinoline carbonyl at ~170 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 513.2) and fragmentation patterns .

- IR spectroscopy : Key stretches include C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Case example : Overlapping NMR peaks for ethoxy and isopropyl groups.

- Solution : Use 2D NMR (COSY, HSQC) to differentiate coupling patterns .

- Validation : Compare experimental data with computational predictions (DFT calculations) .

- Mass spectrometry artifacts : Address adduct formation (e.g., sodium/potassium) by using deuterated solvents or alternative ionization methods (APCI) .

Q. What strategies improve yield and purity in large-scale synthesis?

- Continuous flow chemistry : Enhances reproducibility for steps like acylation (residence time: 10–15 min, 70°C) .

- Purification : Gradient column chromatography (hexane/EtOAc to CH₂Cl₂/MeOH) followed by recrystallization (ethanol/water) .

- Quality control : In-process HPLC monitoring (C18 column, λ=254 nm) to track intermediates .

Q. How can mechanistic studies elucidate its interaction with biological targets?

- Molecular docking : Simulate binding to kinase ATP pockets (e.g., EGFR) using AutoDock Vina .

- Surface plasmon resonance (SPR) : Measure real-time binding affinity (KD) to purified enzymes .

- Cellular imaging : Fluorescently tagged analogs to track subcellular localization (e.g., mitochondrial uptake) .

Q. What structural modifications enhance activity while minimizing toxicity?

- SAR insights :

- Quinoline core : Electron-withdrawing groups (e.g., -F, -Cl) at position 6 improve potency .

- Acetamide moiety : Bulkier aryl groups (e.g., 4-tert-butylphenyl) enhance selectivity .

- Toxicity mitigation : Replace benzoyl with pyridine-3-carbonyl to reduce hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.